1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate
Brand Name: Vulcanchem
CAS No.: 6282-33-3
VCID: VC17980628
InChI: InChI=1S/C13H16O4/c1-8(2)13(17-9(3)14)10-4-5-11-12(6-10)16-7-15-11/h4-6,8,13H,7H2,1-3H3
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate

CAS No.: 6282-33-3

Cat. No.: VC17980628

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate - 6282-33-3

Specification

CAS No. 6282-33-3
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name [1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate
Standard InChI InChI=1S/C13H16O4/c1-8(2)13(17-9(3)14)10-4-5-11-12(6-10)16-7-15-11/h4-6,8,13H,7H2,1-3H3
Standard InChI Key DSNCSMSFBFYOPB-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate belongs to the class of organic esters, featuring a benzodioxole ring (a fused bicyclic structure with two oxygen atoms) attached to a branched alkyl chain and an acetate ester group. Its IUPAC name, [1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate, reflects this arrangement . Key identifiers include:

PropertyValue
CAS No.6282-33-3
Molecular FormulaC13H16O4\text{C}_{13}\text{H}_{16}\text{O}_{4}
Molecular Weight236.26 g/mol
SMILESCC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C
InChIKeyDSNCSMSFBFYOPB-UHFFFAOYSA-N
PubChem CID221920

The benzodioxole ring contributes to the compound’s rigidity and electronic properties, while the acetate group enhances solubility in organic solvents .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step protocol:

  • Alkylation: A benzodioxole derivative (e.g., 5-bromo-1,3-benzodioxole) reacts with 2-methylpropanol under basic conditions to form 1-(1,3-benzodioxol-5-yl)-2-methylpropanol .

  • Esterification: The alcohol intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4).

For example:

1-(1,3-Benzodioxol-5-yl)-2-methylpropanol+(CH3CO)2OH+1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate+CH3COOH\text{1-(1,3-Benzodioxol-5-yl)-2-methylpropanol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}^+} \text{1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate} + \text{CH}_3\text{COOH}

Industrial-Scale Considerations

Industrial production would require optimizing yield and purity. Continuous-flow reactors and heterogeneous catalysts (e.g., immobilized lipases) could enhance efficiency while reducing waste.

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with predicted logP values of ~2.5, indicating moderate solubility in nonpolar solvents (e.g., ethyl acetate, dichloromethane). Hydrolysis of the acetate group may occur under strongly acidic or basic conditions, reverting to the alcohol form .

Thermal Properties

Differential scanning calorimetry (DSC) data are unavailable, but its decomposition temperature is estimated to exceed 200°C based on analogous esters.

Research Gaps and Future Directions

Biological Activity Screening

No published studies directly assess this compound’s bioactivity. Priority areas include:

  • Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.

  • CNS activity: Screening for affinity to serotonin or dopamine receptors.

Toxicological Profiling

Safety data (e.g., LD50, genotoxicity) are absent. Regulatory approval for any application necessitates these studies .

Comparative Analysis of Related Compounds

Compound NameCAS No.Key Differences
1-(1,3-Benzodioxol-5-yl)-2-methyl-1-propanol7228-18-4Alcohol precursor; higher polarity .
Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate51665-84-0Bromine substitution; increased molecular weight.

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